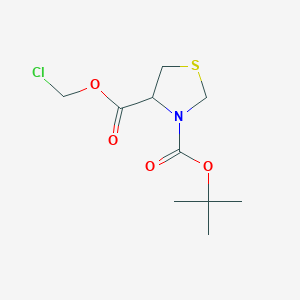
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate is a synthetic organic compound with the molecular formula C10H16ClNO4S It is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate typically involves the reaction of tert-butylamine, chloroacetyl chloride, and thioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the thiazolidine ring: This involves the reaction of tert-butylamine with chloroacetyl chloride to form an intermediate, which then reacts with thioglycolic acid to form the thiazolidine ring.
Introduction of the chloromethyl group: The chloromethyl group is introduced through a substitution reaction, where a suitable chlorinating agent is used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction reactions: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution reactions: Various substituted thiazolidine derivatives.
Oxidation reactions: Sulfoxides and sulfones.
Reduction reactions: Thiols.
Hydrolysis: Carboxylic acids.
Applications De Recherche Scientifique
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-Butyl 4-methyl 1,3-thiazolidine-3,4-dicarboxylate: Similar structure but with a methyl group instead of a chloromethyl group.
3-tert-Butyl 4-chloromethyl 1,3-oxazolidine-3,4-dicarboxylate: Contains an oxazolidine ring instead of a thiazolidine ring.
Uniqueness
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate is unique due to the presence of both the chloromethyl group and the thiazolidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H16ClNO4S |
|---|---|
Poids moléculaire |
281.76 g/mol |
Nom IUPAC |
3-O-tert-butyl 4-O-(chloromethyl) 1,3-thiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H16ClNO4S/c1-10(2,3)16-9(14)12-6-17-4-7(12)8(13)15-5-11/h7H,4-6H2,1-3H3 |
Clé InChI |
QXPHXDKAFODANP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CSCC1C(=O)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


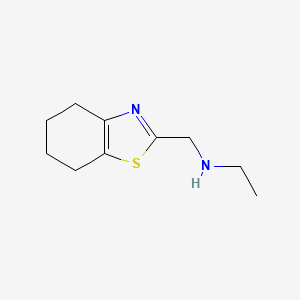

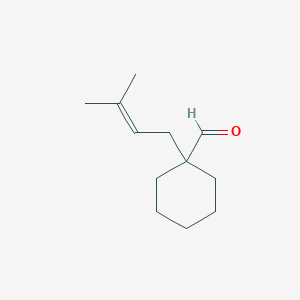

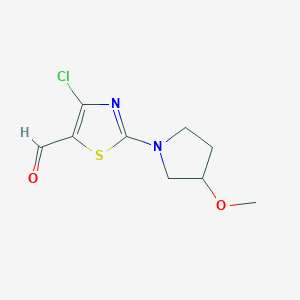
![Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189209.png)
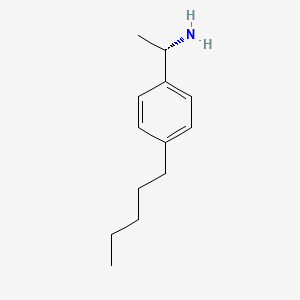
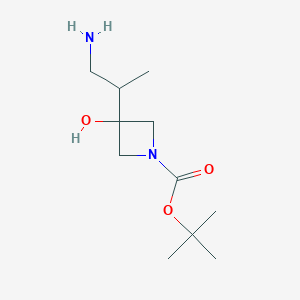
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)


![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)

